molecular formula C13H11BrN2O2 B1446270 (R)-2-((5-bromopyridin-3-yl)amino)-2-phenylacetic acid CAS No. 1569320-29-1

(R)-2-((5-bromopyridin-3-yl)amino)-2-phenylacetic acid

Cat. No.: B1446270
CAS No.: 1569320-29-1
M. Wt: 307.14 g/mol
InChI Key: DYRQOWMDJZAIEF-GFCCVEGCSA-N
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Description

®-2-((5-bromopyridin-3-yl)amino)-2-phenylacetic acid is an organic compound that features a brominated pyridine ring attached to an amino group, which is further connected to a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((5-bromopyridin-3-yl)amino)-2-phenylacetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

®-2-((5-bromopyridin-3-yl)amino)-2-phenylacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

Scientific Research Applications

®-2-((5-bromopyridin-3-yl)amino)-2-phenylacetic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the interactions of brominated pyridine derivatives with biological targets.

    Industrial Applications: The compound may be used in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ®-2-((5-bromopyridin-3-yl)amino)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can form hydrogen bonds or hydrophobic interactions with the active sites of these targets, leading to modulation of their activity. The phenylacetic acid moiety may also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-bromopyridine: A precursor in the synthesis of ®-2-((5-bromopyridin-3-yl)amino)-2-phenylacetic acid.

    2-amino-5-bromo-3-nitropyridine: An oxidized derivative of 2-amino-5-bromopyridine.

    5-bromo-3-hydroxy-2-aminopyridine: A hydroxylated derivative of 2-amino-5-bromopyridine.

Uniqueness

®-2-((5-bromopyridin-3-yl)amino)-2-phenylacetic acid is unique due to the presence of both a brominated pyridine ring and a phenylacetic acid moiety

Properties

IUPAC Name

(2R)-2-[(5-bromopyridin-3-yl)amino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c14-10-6-11(8-15-7-10)16-12(13(17)18)9-4-2-1-3-5-9/h1-8,12,16H,(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRQOWMDJZAIEF-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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